Phebalosin
Overview
Description
Phebalosin is a bioactive compound derived from natural sources, known for its intriguing chemical structure and potential biological activities. Its synthesis and analysis contribute significantly to the understanding of naturally occurring coumarins and their derivatives.
Synthesis Analysis
The synthesis of Phebalosin has been efficiently achieved through a high-yielding process starting from commercially available umbelliferone. This synthesis involves a Corey–Chaykovsky reaction to construct the isoprene epoxide unit, marking a significant step in the total synthesis of Phebalosin and related natural products (Sen et al., 2015).
Molecular Structure Analysis
The molecular structure of Phebalosin has been elucidated through various spectroscopic methods and chemical correlations. Notably, its relationship with other coumarins, such as murrangatin, underscores the importance of stereochemistry in understanding its biological activities and synthetic pathways.
Chemical Reactions and Properties
Phebalosin undergoes an interesting acid-catalyzed rearrangement, transforming into murralogin, a compound with a unique isoprenoid unit. This rearrangement and the revised structure of murralogin highlight the reactive nature of Phebalosin under certain conditions (Imai et al., 1986).
Physical Properties Analysis
Research into the physical properties of Phebalosin and its derivatives, such as their antifungal activity against pathogenic fungi, reveals the potential therapeutic applications of these compounds. The study of these properties aids in understanding how Phebalosin interacts with biological systems and its overall stability and reactivity (Missau et al., 2014).
Scientific Research Applications
Drug Research Tool
Phebalosin is used as a drug research tool to dissect the genetic basis of multifactorial diseases and identify targets for future medicines (Drews, 2000).
Antidepressant Action Studies
It is studied for its role in understanding how antidepressants mediate their clinical effects and the coupling of CREB and trophic factor signaling pathways to neurogenic effects (Malberg & Blendy, 2005).
Synthesis of Natural Products
Phebalosin is significant in the total synthesis of natural products like murraxocin, murrangatin, and murralongin (Sen, Sasmal, Ghorai, & Pal, 2015).
Chemosystematics in Clauseneae Tribe
It plays a key role in the chemosystematics of the Clauseneae tribe, aiding in understanding their phylogeny (Kong et al., 1988).
Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network (PGRN) focuses on diseases like asthma, depression, cardiovascular disease, nicotine addiction, and cancer, correlating drug response with genetic variation, where phebalosin is relevant (Giacomini et al., 2007).
Anti-Leishmanial Activity
Phebalosin has potential anti-leishmanial activity, demonstrating specific effective concentrations and cytotoxicity levels (Arango et al., 2010).
Potential Antifungal Properties
Studies indicate that phebalosin and its structural modifications show promise as antifungals, particularly against the pathogenic fungus Paracoccidioides brasiliensis (Missau et al., 2014).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-8-[(2R,3R)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3/t13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDNHMHONBWCBV-UKRRQHHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@H](O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215775 | |
Record name | Phebalosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phebalosin | |
CAS RN |
6545-99-9 | |
Record name | Phebalosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006545999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phebalosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHEBALOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57637245VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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